molecular formula C24H23BrN2 B402569 3-(4-BROMOPHENYL)-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE

3-(4-BROMOPHENYL)-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE

Cat. No.: B402569
M. Wt: 419.4g/mol
InChI Key: VPMMLGJASFVTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-BROMOPHENYL)-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of bromophenyl, isopropylphenyl, and phenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 4-bromoacetophenone, 4-isopropylacetophenone, and phenylhydrazine under acidic or basic conditions to form the desired pyrazole compound. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOPHENYL)-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(4-BROMOPHENYL)-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-BROMOPHENYL)-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4-bromodiphenyl ether: A compound with a similar bromophenyl group but different overall structure.

    4-bromophenyl 4-bromobenzoate: Another bromophenyl-containing compound with distinct chemical properties.

Uniqueness

3-(4-BROMOPHENYL)-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE is unique due to its specific combination of bromophenyl, isopropylphenyl, and phenyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C24H23BrN2

Molecular Weight

419.4g/mol

IUPAC Name

5-(4-bromophenyl)-2-phenyl-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C24H23BrN2/c1-17(2)18-8-10-20(11-9-18)24-16-23(19-12-14-21(25)15-13-19)26-27(24)22-6-4-3-5-7-22/h3-15,17,24H,16H2,1-2H3

InChI Key

VPMMLGJASFVTBL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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